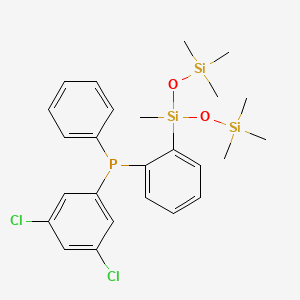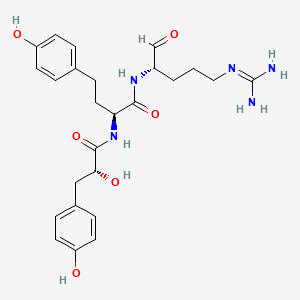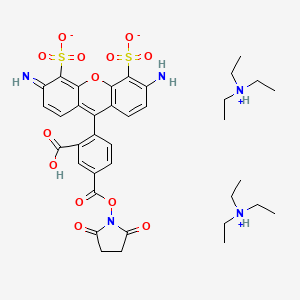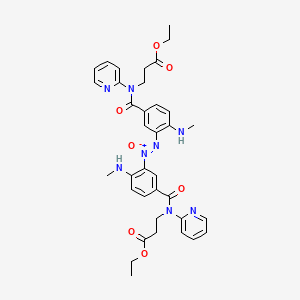
(Z)-1,2-Bis(5-((3-ethoxy-3-oxopropyl)(pyridin-2-yl)carbamoyl)-2-(methylamino)phenyl)diazene 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-1,2-Bis(5-((3-ethoxy-3-oxopropyl)(pyridin-2-yl)carbamoyl)-2-(methylamino)phenyl)diazene 1-oxide is a complex organic compound that features a diazene core with various functional groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,2-Bis(5-((3-ethoxy-3-oxopropyl)(pyridin-2-yl)carbamoyl)-2-(methylamino)phenyl)diazene 1-oxide typically involves multiple steps:
Formation of the Diazene Core: The diazene core can be synthesized through the reaction of appropriate aromatic amines under oxidative conditions.
Functional Group Addition: The ethoxy-oxopropyl, pyridin-2-yl, and carbamoyl groups are introduced through a series of substitution reactions.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct stereochemistry (Z-configuration).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the diazene core.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.
Substitution: Various substitution reactions can occur, especially at the aromatic rings and the pyridinyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso derivatives, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be studied for its interactions with biomolecules or its potential as a biochemical probe.
Medicine
Industry
In industry, it might be used in the synthesis of advanced materials or as a specialty chemical in various processes.
Mécanisme D'action
The mechanism of action of (Z)-1,2-Bis(5-((3-ethoxy-3-oxopropyl)(pyridin-2-yl)carbamoyl)-2-(methylamino)phenyl)diazene 1-oxide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Z)-1,2-Bis(5-((3-ethoxy-3-oxopropyl)(pyridin-2-yl)carbamoyl)-2-(methylamino)phenyl)diazene
- (Z)-1,2-Bis(5-((3-ethoxy-3-oxopropyl)(pyridin-2-yl)carbamoyl)-2-(methylamino)phenyl)diazene 1-oxide
Uniqueness
The uniqueness of this compound lies in its specific functional groups and stereochemistry, which could confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C36H40N8O7 |
|---|---|
Poids moléculaire |
696.8 g/mol |
Nom IUPAC |
[5-[(3-ethoxy-3-oxopropyl)-pyridin-2-ylcarbamoyl]-2-(methylamino)phenyl]-[5-[(3-ethoxy-3-oxopropyl)-pyridin-2-ylcarbamoyl]-2-(methylamino)phenyl]imino-oxidoazanium |
InChI |
InChI=1S/C36H40N8O7/c1-5-50-33(45)17-21-42(31-11-7-9-19-39-31)35(47)25-13-15-27(37-3)29(23-25)41-44(49)30-24-26(14-16-28(30)38-4)36(48)43(22-18-34(46)51-6-2)32-12-8-10-20-40-32/h7-16,19-20,23-24,37-38H,5-6,17-18,21-22H2,1-4H3 |
Clé InChI |
GGRJNRGFCHCYEW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC(=C(C=C2)NC)N=[N+](C3=C(C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)NC)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


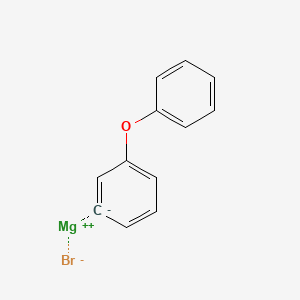
![[3-(4-Chloro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14886847.png)
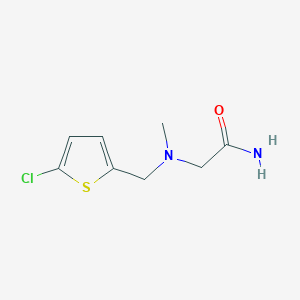


![1-[(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-3,3-dimethylbutan-2-one](/img/structure/B14886873.png)
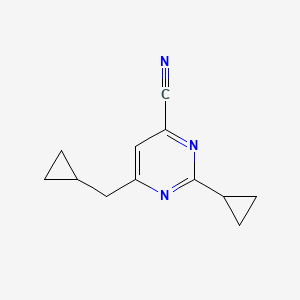
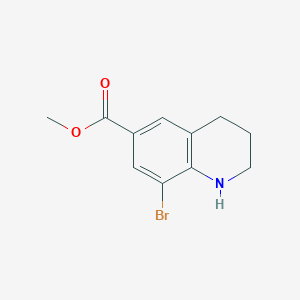
![2-(furan-2-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14886892.png)
